1-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
1-Methyl-1H-pyrazole-4-carbonitrile is a compound with the molecular formula C5H5N3 and a molecular weight of 107.11 . It is a white to yellow to brown solid at room temperature .
Molecular Structure Analysis
The InChI code for 1-methyl-1H-pyrazole-4-carbonitrile is 1S/C5H5N3/c1-8-4-5(2-6)3-7-8/h3-4H,1H3 . The compound has a five-membered aromatic ring structure with two adjacent nitrogen atoms .Physical And Chemical Properties Analysis
1-Methyl-1H-pyrazole-4-carbonitrile has a molecular weight of 107.11 g/mol . It has a topological polar surface area of 41.6 Ų and a complexity of 123 . It is a white to yellow to brown solid at room temperature .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 1-methyl-1H-pyrazole-4-carbonitrile, focusing on various unique applications:
γ-Secretase Modulators
This compound is used as a reagent in the preparation of aminothiazoles, which act as γ-secretase modulators. These modulators are significant in Alzheimer’s disease research as they can influence the production of amyloid-beta peptides, a key component in the pathogenesis of Alzheimer’s .
JAK2 Inhibitors for Myeloproliferative Disorders
It serves as a precursor for amino-pyrido-indol-carboxamides, which are potential inhibitors of Janus kinase 2 (JAK2). These inhibitors are being studied for therapy in myeloproliferative disorders, a group of diseases that cause blood cells to grow abnormally in the bone marrow .
TGF-β1 and Active A Signaling Inhibitors
The compound is involved in synthesizing pyridine derivatives that inhibit TGF-β1 and active A signaling. This application is crucial in cancer research, as these pathways are often implicated in tumor growth and metastasis .
c-Met Kinase Inhibitors for Cancer Treatment
It is also used to create MK-2461 analogs that inhibit c-Met kinase, an enzyme that has been identified as a potential target for cancer treatment due to its role in cell growth and differentiation .
Synthesis of Heterocyclic Compounds
In heterocyclic chemistry, this compound is valued for its reactivity, allowing for the environmentally benign synthesis of pyrazole derivatives through multicomponent reactions .
Precursor for Various Functional Groups
The nitrile group within this compound serves as a versatile precursor for synthesizing a wide range of functional groups such as carbonyl compounds (carboxylic acids, aldehydes, ketones, amides), alcohols, and amines which are fundamental in medicinal chemistry .
Thermo Fisher Scientific Springer Link - Multicomponent pyrazole-4-carbonitrile derivatives Springer Link - Synthesis of functional groups
Safety and Hazards
Future Directions
While specific future directions for 1-methyl-1H-pyrazole-4-carbonitrile are not mentioned in the available resources, pyrazoles and their derivatives are gaining more attention in the field of medicinal chemistry due to their diverse biological activities . For example, new RET kinase inhibitors are being developed based on the structure of pyrazole derivatives .
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action . For instance, some pyrazole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse cellular and molecular effects .
Action Environment
It’s worth noting that the biological activity of pyrazole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
properties
IUPAC Name |
1-methylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-8-4-5(2-6)3-7-8/h3-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBQNKBEGIMBSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508789 | |
Record name | 1-Methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
66121-71-9 | |
Record name | 1-Methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of the 14-membered hexaazamacrocycle described in the research?
A1: The research details an "unprecedented synthesis" [] of a 14-membered hexaazamacrocycle utilizing 1-methyl-1H-pyrazole-4-carbonitrile as a starting material. This is significant because macrocycles, particularly those containing nitrogen atoms, are of great interest in various fields including medicine and materials science. The reaction proceeds through the formation of an intermediate, 4-imino-2-methyl-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-amine, which then dimerizes to create the final macrocycle. This synthetic pathway offers a new route to these complex structures.
Q2: How does the reactivity of 1-methyl-1H-pyrazole-4-carbonitrile change when it is converted to its corresponding N-oxide?
A2: Converting 1-methyl-1H-pyrazole-4-carbonitrile to its N-oxide significantly alters its reactivity. [] For example, reaction with an alkaline solution leads to ring-opening between the 5 and 6 positions of the pyrimidine ring. This contrasts with the non-N-oxide form, which doesn't undergo such ring-opening under similar conditions. Additionally, reactions with reagents like acetic anhydride and tosyl chloride yield different products depending on whether the starting material is the N-oxide or the parent compound. These differences highlight the significant impact of N-oxidation on the chemical behavior of this heterocycle.
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